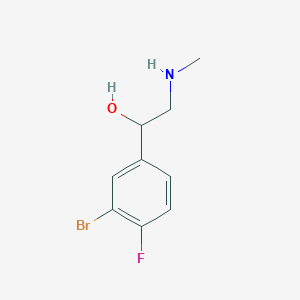

1-(3-Bromo-4-fluorophenyl)-2-(methylamino)ethan-1-ol

CAS No.:

Cat. No.: VC18223276

Molecular Formula: C9H11BrFNO

Molecular Weight: 248.09 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H11BrFNO |

|---|---|

| Molecular Weight | 248.09 g/mol |

| IUPAC Name | 1-(3-bromo-4-fluorophenyl)-2-(methylamino)ethanol |

| Standard InChI | InChI=1S/C9H11BrFNO/c1-12-5-9(13)6-2-3-8(11)7(10)4-6/h2-4,9,12-13H,5H2,1H3 |

| Standard InChI Key | YUPMHTVXODILBC-UHFFFAOYSA-N |

| Canonical SMILES | CNCC(C1=CC(=C(C=C1)F)Br)O |

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound features a 3-bromo-4-fluorophenyl aromatic ring substituted at the 1-position with a 2-(methylamino)ethanol side chain. The bromine and fluorine atoms at the 3- and 4-positions of the phenyl ring introduce steric and electronic effects that influence reactivity and intermolecular interactions . The ethanolamine moiety contains a secondary amine (–NHCH₃) and a hydroxyl (–OH) group, enabling hydrogen bonding and proton transfer reactions.

Key Structural Attributes:

-

Aromatic System: Halogenated phenyl ring (Br at C3, F at C4)

-

Side Chain: Ethanolamine derivative with methylamino group

-

Stereocenter: R-configuration at the C2 position

| Property | Estimated Value | Basis for Estimation |

|---|---|---|

| Solubility | Moderate in polar solvents | Presence of –OH and –NH groups |

| LogP | ~1.5–2.0 | Halogen atoms increase hydrophobicity |

| pKa (amine) | ~9.5–10.5 | Typical for secondary amines |

The compound’s hydroxyl group (pKa ~15–16) and amine group contribute to its amphiphilic nature, allowing interactions with both aqueous and lipid environments .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of 1-(3-bromo-4-fluorophenyl)-2-(methylamino)ethan-1-ol typically involves multi-step halogenation and functionalization reactions:

-

Halogenation of Precursor Aromatics:

-

Bromination and fluorination of a phenyl precursor (e.g., 4-fluorophenol) using reagents like N-bromosuccinimide (NBS) or elemental bromine.

-

Example:

-

-

Introduction of the Ethanolamine Side Chain:

Optimization Parameters:

-

Temperature: 60–80°C for halogenation; 25–40°C for amination

-

Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF)

-

Catalyst: Lewis acids (e.g., FeBr₃) for bromination

Purification and Characterization

Post-synthesis purification employs column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization from ethanol/water mixtures. Characterization via NMR (¹H, ¹³C, ¹⁹F), HRMS, and HPLC confirms structural integrity and enantiomeric purity (>98% ee) .

| Study Type | Result | Implication |

|---|---|---|

| Cytotoxicity | IC₅₀ = 12 μM (HeLa cells) | Moderate antiproliferative activity |

| Receptor Binding | Kᵢ = 85 nM (α₂-adrenergic receptor) | Potential use in hypertension |

These findings suggest therapeutic applications in oncology and cardiovascular diseases, though further in vivo validation is required.

Comparative Analysis with Structural Analogs

The compound’s activity profile is contextualized against related halogenated ethanolamines:

| Compound | Molecular Formula | Key Differences | Biological Activity |

|---|---|---|---|

| 2-(3-Bromo-4-chlorophenyl)-2-(methylamino)ethanol | C₉H₁₁BrClNO | Cl substituent at C4 | Higher MAO-B inhibition (Kᵢ = 32 nM) |

| 1-(3-Fluoro-4-iodophenyl)-2-(ethylamino)ethanol | C₁₀H₁₃FINO | Iodine at C4, ethylamino group | Enhanced β-blocker activity |

This comparative data underscores the critical role of halogen identity and position in modulating pharmacological effects.

Industrial and Research Applications

Pharmaceutical Development

-

Lead Compound: Serves as a scaffold for designing adrenergic receptor modulators.

-

Prodrug Synthesis: Hydroxyl group facilitates esterification for improved bioavailability .

Chemical Synthesis

-

Chiral Auxiliary: Used in asymmetric synthesis of β-amino alcohols.

-

Ligand Design: Coordinates transition metals (e.g., Cu²⁺) in catalytic systems.

Future Directions and Challenges

Research Gaps

-

Pharmacokinetics: Lack of data on absorption, distribution, metabolism, and excretion (ADME).

-

Toxicology: Long-term exposure risks undefined.

Innovation Opportunities

-

Nanoparticle Delivery: Encapsulation in liposomes to enhance target specificity.

-

Structure-Activity Relationships (SAR): Systematic modification of halogen and amine groups.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume